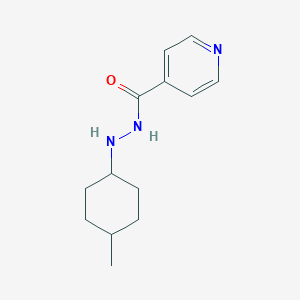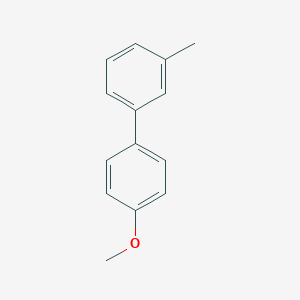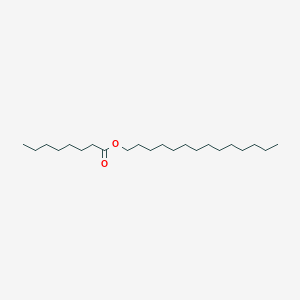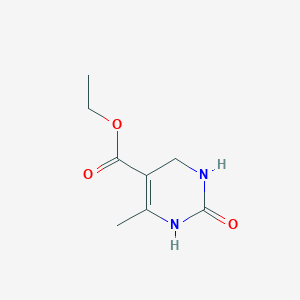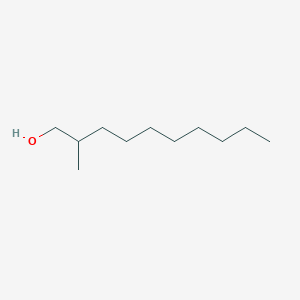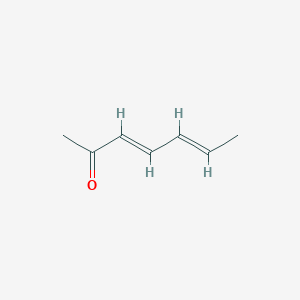
(Pentane-2,4-dionato-O,O')silver
Vue d'ensemble
Description
(Pentane-2,4-dionato-O,O’)silver, also known as Silver 2,4-pentanedionate, is a chemical compound with the molecular formula C5H8AgO2 . It is primarily used in laboratory settings and is not recommended for use in food, drugs, pesticides, or biocidal products . It is manufactured by companies like City Chemical and is available for purchase in high purity.
Synthesis Analysis
While specific synthesis methods for (Pentane-2,4-dionato-O,O’)silver were not found, a related compound, pentane-2,4-dionato (1,4,7,10-tetra-azacyclododecane)cobalt (III) diperchlorate, has been synthesized and characterized . The synthesis involved the reaction of the cobalt compound with N-bromosuccinimide to yield a brominated complex .Physical And Chemical Properties Analysis
(Pentane-2,4-dionato-O,O’)silver is a solid substance . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Nanoparticle Synthesis
Silver acetylacetonate serves as a precursor for the synthesis of silver nanoparticles (AgNPs), which are crucial in nanotechnology. AgNPs are known for their unique properties, such as high electrical conductivity, thermal conductivity, and antibacterial activity. These nanoparticles are utilized in creating conductive inks, biosensors, and antimicrobial coatings .
Catalysis
In the field of catalysis, Silver acetylacetonate is employed to prepare silver-based catalysts. These catalysts are instrumental in facilitating chemical transformations, including hydrogenation, oxidation, and polymerization processes. The compound’s ability to act as a catalyst is attributed to its coordination complexes, which can enhance reaction rates and selectivity .
Organic Syntheses
Silver acetylacetonate plays a significant role as a reagent in organic syntheses. It is used in various catalytic reactions, such as oligomerization, isomerization of alkynes, and coupling of organic halides. Its use in these reactions is due to its metal enolate complex formation, which is essential for the selectivity and efficiency of these processes .
Electronics and Optoelectronics
The compound is utilized in the electronics and optoelectronics industries for the development of components that require silver’s excellent conductive properties. Silver acetylacetonate-derived materials are used in the production of electronic circuits, LED lights, and photovoltaic cells .
Surface Enhanced Raman Spectroscopy (SERS)
Silver acetylacetonate is used to produce silver nanoparticles that enhance Raman spectroscopy signals. This application is particularly important in analytical chemistry, where SERS is used to detect and identify molecular species at very low concentrations .
Polymer Science
In polymer science, Silver acetylacetonate is used to create polymer-incorporated silver nanoparticles. These nanoparticles impart antimicrobial properties to polymers, making them suitable for medical devices and packaging materials that require sterility .
Material Science
The compound is a key ingredient in the preparation of materials with specific optical properties. It is used in the creation of coatings and films that reflect or absorb light in particular ways, which is valuable in the development of energy-efficient lighting and displays .
Medicinal Chemistry
While not as common, there is potential for Silver acetylacetonate to be used in medicinal chemistry. Its derivatives could be explored for their antimicrobial properties, possibly leading to new treatments or coatings for medical instruments that prevent bacterial growth .
Safety and Hazards
(Pentane-2,4-dionato-O,O’)silver is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .
Mécanisme D'action
Target of Action
Silver acetylacetonate, also known as Silver 2,4-pentanedionate or (Pentane-2,4-dionato-O,O’)silver, is a coordination complex derived from the acetylacetonate anion and silver ions . The primary targets of this compound are various biochemical processes where it acts as a precursor for nanoparticle research, polymer science, and catalysis .
Mode of Action
The compound interacts with its targets through the formation of a six-membered chelate ring, which involves both oxygen atoms binding to the silver ion . This interaction results in the formation of silver nanoparticles when the compound is annealed .
Biochemical Pathways
Silver acetylacetonate affects several biochemical pathways. It is used as a building block in modern organic synthesis . The compound’s role in these pathways often involves acting as a catalyst in various reactions .
Pharmacokinetics
It is known that the compound has moderate solubility in polymer and organic solvents , which may influence its bioavailability.
Result of Action
The primary result of Silver acetylacetonate’s action is the production of silver nanoparticles when the compound is annealed . These nanoparticles have numerous applications in fields such as electronics, optoelectronics, and surface-enhanced Raman spectroscopy .
Action Environment
The action of Silver acetylacetonate can be influenced by various environmental factors. For instance, the presence of excess acetylacetone can enhance the electron-transfer reaction between the metal ion and H acac, allowing more of the compound to act as ligands . Additionally, the generation of dust should be avoided as it may impact the compound’s efficacy and stability .
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUOXKLUFCTIIY-LNKPDPKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver acetylacetonate | |
CAS RN |
15525-64-1 | |
| Record name | (pentane-2,4-dionato-O,O')silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



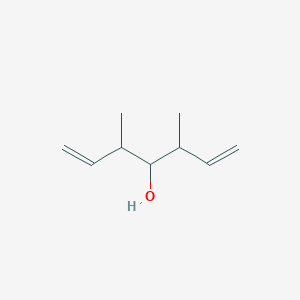
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

